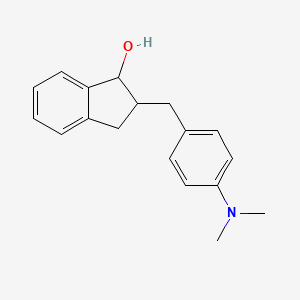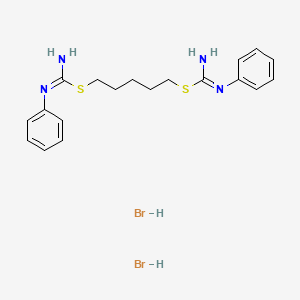
2,2'-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential as a reagent in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide typically involves the reaction of 1-phenyl-2-thiopseudourea with a pentamethylene bridge under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to yield the dihydrobromide salt. The process requires precise temperature control and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiopseudourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用机制
The mechanism of action of 2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide: Similar in structure but with different functional groups.
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: Another related compound with similar applications.
Uniqueness
2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide is unique due to its pentamethylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to interact differently with molecular targets compared to other similar compounds .
属性
CAS 编号 |
856-51-9 |
|---|---|
分子式 |
C19H26Br2N4S2 |
分子量 |
534.4 g/mol |
IUPAC 名称 |
5-(N'-phenylcarbamimidoyl)sulfanylpentyl N'-phenylcarbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C19H24N4S2.2BrH/c20-18(22-16-10-4-1-5-11-16)24-14-8-3-9-15-25-19(21)23-17-12-6-2-7-13-17;;/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,20,22)(H2,21,23);2*1H |
InChI 键 |
OGCYCSOSVUPJJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=C(N)SCCCCCSC(=NC2=CC=CC=C2)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


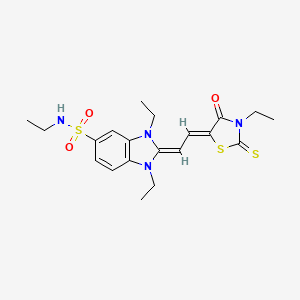
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
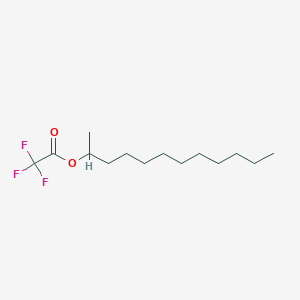
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
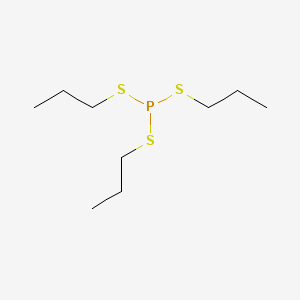
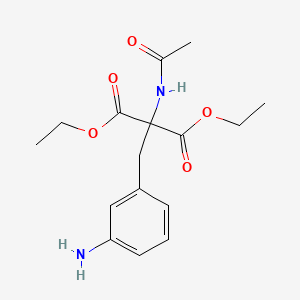
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
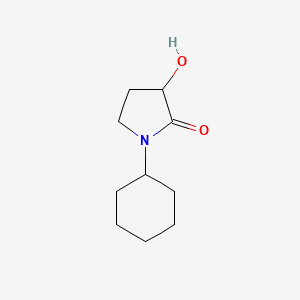
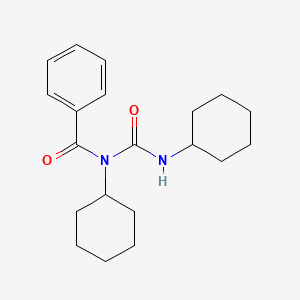

![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
